REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
15 L
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|
Name
|
|
Quantity
|
3.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C=O)=CC=C1)=O
|
Name
|
|
Quantity
|
4.69 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 100°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 8 to 9 hours
|
Duration
|
8.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate yielded pure title compound (67%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
15 L
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|
Name
|
|
Quantity
|
3.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C=O)=CC=C1)=O
|
Name
|
|
Quantity
|
4.69 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 100°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 8 to 9 hours
|
Duration
|
8.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate yielded pure title compound (67%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C(C)=CC=CC=1.[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH3:20])=[N:17]2)=[CH:12][CH:11]=1.[CH:21](=O)[C:22]1[CH:29]=[CH:28][CH:27]=[C:24]([CH:25]=[O:26])[CH:23]=1.C(OC(=O)C)(=O)C>CCCCCC>[Cl:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[CH:15][C:16]([CH:20]=[CH:21][C:22]3[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=3)[CH:25]=[O:26])=[N:17]2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
15 L
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C
|
Name
|
|
Quantity
|
3.4 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C=O)=CC=C1)=O
|
Name
|
|
Quantity
|
4.69 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
16 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 100°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 8 to 9 hours
|
Duration
|
8.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate yielded pure title compound (67%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |